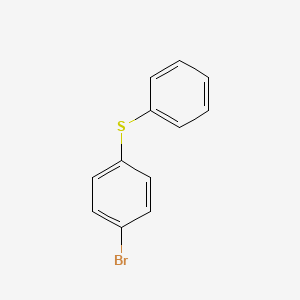

1-Bromo-4-phenylsulfanylbenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXVKUVWFRUQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309951 | |

| Record name | 1-Bromo-4-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65662-88-6 | |

| Record name | 65662-88-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-4-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOPHENYL PHENYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity and Mechanistic Pathways of 1 Bromo 4 Phenylsulfanylbenzene

Investigations into the Reactivity of the Aryl Bromide Functionality

The carbon-bromine bond in 1-bromo-4-phenylsulfanylbenzene is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and halogen-metal exchange. These reactions are fundamental in the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.org this compound serves as an effective substrate in several of these transformations, including the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions. These reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. libretexts.org In the context of this compound, this reaction allows for the introduction of a new aryl or vinyl group at the 4-position of the phenylsulfanylbenzene core.

Research has demonstrated the successful coupling of aryl halides with phenylboronic acid using palladium catalysts. For instance, the reaction of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid has been studied, highlighting the effectiveness of palladium complexes in facilitating such transformations. researchgate.net While this specific example does not use this compound, the underlying principles are directly applicable. The general conditions for Suzuki-Miyaura coupling often involve a palladium catalyst, a base, and a suitable solvent. One-pot double Suzuki-Miyaura reactions have also been developed for the synthesis of unsymmetrical terphenyls, showcasing the versatility of this methodology. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Palladium standard solution | Potassium hydroxide | 95% Ethanol | 64 |

| Potassium 4-bromophenyltrifluoroborate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 38 (Overall yield for two steps) |

The Stille coupling reaction provides another avenue for C-C bond formation by reacting an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The aryl bromide of this compound can readily participate in Stille couplings, enabling the introduction of diverse organic fragments. The reaction is catalyzed by a palladium(0) species and typically involves the oxidative addition of the aryl bromide to the palladium center, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product. wikipedia.org

Table 2: General Parameters for Stille Coupling

| Substrate | Organotin Reagent | Catalyst | Ligand | Solvent |

| Aryl Bromide | Organostannane | Pd(0) complex | Triphenylphosphine, etc. | Toluene, THF, etc. |

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex and typically a copper co-catalyst, allows for the direct alkynylation of this compound. wikipedia.org The reaction is valued for its mild conditions and has been widely applied in the synthesis of complex molecules. wikipedia.orglibretexts.org

Studies have shown that aryl bromides are effective substrates for Sonogashira couplings, though they may require slightly more forcing conditions than the corresponding aryl iodides. wikipedia.org Copper-free Sonogashira protocols have also been developed, expanding the scope and applicability of the reaction. libretexts.orgnih.gov

Table 3: Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Phenylacetylene | Self-assembled Pd₆L₈ nanoball | None | Et₃N | Toluene | 96 |

| Bromobenzene | Phenylacetylene | Self-assembled Pd₆L₈ nanoball | None | Et₃N | Toluene | 85 |

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. This compound can undergo Heck reactions to introduce alkenyl substituents. The reaction typically proceeds with high trans selectivity. organic-chemistry.org A variety of palladium catalysts and reaction conditions have been developed to accommodate a broad range of substrates. organic-chemistry.orgresearchgate.net

Table 4: Example of Heck Reaction Conditions

| Aryl Halide | Alkenyl Partner | Catalyst | Base | Solvent |

| 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC complex | Sodium carbonate | DMA |

Note: This is a representative example; specific conditions can vary. researchgate.net

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for preparing organolithium and Grignard reagents. In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium or magnesium. wikipedia.orgnih.gov

The resulting organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. The rate of halogen-metal exchange generally follows the trend I > Br > Cl. princeton.edu The reaction is often performed at low temperatures to minimize side reactions. nih.gov The use of a combination of reagents, such as isopropylmagnesium chloride and n-butyllithium, has been shown to be effective for performing bromine-metal exchange under non-cryogenic conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Current time information in Pasuruan, ID. For these reactions to proceed, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. thieme-connect.comresearchgate.net

In the case of this compound, the phenylsulfanyl group (-SPh) is generally considered to be a weak activator for electrophilic aromatic substitution and a deactivator for nucleophilic aromatic substitution under standard conditions. However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. The substitution of the bromine atom requires harsh conditions or the presence of a strong electron-withdrawing group on the phenylsulfanyl moiety to facilitate the attack of a nucleophile.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more versatile route for the formation of C-N bonds from aryl halides. These reactions proceed through a different mechanism than traditional SNAr and are highly effective for a broad scope of amines and aryl halides, including those that are not activated towards traditional SNAr. For instance, palladium complexes can efficiently catalyze the coupling of various amines with aryl bromides.

| Catalyst System | Nucleophile | Product | Yield (%) |

| Pd(OAc)2 / Ligand | Primary & Secondary Amines | N-Aryl Amines | Moderate to High |

| Pd Precatalyst / tBuBrettPhos | Amines | Amino-substituted arenes | Moderate to Excellent organic-chemistry.org |

Radical Reactivity and Electron Transfer Processes

The radical reactivity of this compound is less common but can be initiated under specific conditions, such as photolysis or in the presence of radical initiators. Electron transfer processes can lead to the formation of a radical anion. The stability and subsequent reactivity of this radical anion are influenced by the substituents on the aromatic ring. For instance, studies on the analogous 1-bromo-4-nitrobenzene have shown that its radical anion is reactive and can undergo further transformations. wikipedia.org

In the context of this compound, an electron transfer process would generate a radical anion where the unpaired electron is delocalized over the aromatic system. This species could potentially undergo fragmentation, leading to the cleavage of the C-Br bond to form a phenylsulfanylphenyl radical and a bromide ion. This radical could then participate in various radical-mediated reactions.

Exploration of the Chemical Transformations Involving the Phenylsulfanyl Group

The phenylsulfanyl group offers a reactive site for various transformations, primarily centered around the sulfur atom.

Oxidation Reactions of the Sulfur Center

The sulfur atom in the phenylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The selective oxidation to either state can be achieved by choosing appropriate oxidizing agents and reaction conditions.

Oxidation to Sulfoxide:

The selective oxidation of sulfides to sulfoxides requires mild and controlled conditions to prevent over-oxidation to the sulfone. A variety of reagents can be employed for this purpose. For example, the asymmetric oxidation of p-bromophenyl methyl sulfide (B99878), a close analog, to (S)-(-)-methyl p-bromophenyl sulfoxide has been achieved with high enantiomeric excess using a vanadium-based catalyst and hydrogen peroxide. wikipedia.org This suggests that similar methods could be applied to this compound.

| Oxidizing Agent | Catalyst | Product |

| Hydrogen Peroxide (H₂O₂) | VO(acac)₂ / Chiral Ligand | 1-Bromo-4-(phenylsulfinyl)benzene wikipedia.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | None | 1-Bromo-4-(phenylsulfinyl)benzene |

| Sodium periodate (B1199274) (NaIO₄) | None | 1-Bromo-4-(phenylsulfinyl)benzene |

Oxidation to Sulfone:

Stronger oxidizing agents or more forcing conditions will lead to the formation of the corresponding sulfone, 1-bromo-4-(phenylsulfonyl)benzene.

| Oxidizing Agent | Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Niobium carbide catalyst | 1-Bromo-4-(phenylsulfonyl)benzene |

| Potassium permanganate (B83412) (KMnO₄) | Acetic acid | 1-Bromo-4-(phenylsulfonyl)benzene |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water | 1-Bromo-4-(phenylsulfonyl)benzene |

C-S Bond Cleavage and Rearrangement Processes

The carbon-sulfur bond in aryl sulfides can be cleaved under both reductive and oxidative conditions. Reductive cleavage can be achieved using various reducing agents, often leading to the formation of the corresponding thiol and arene. Studies on related compounds have shown that the mechanism of reductive C-S bond cleavage can be either a stepwise process involving a radical anion intermediate or a concerted process, depending on the substituents on the aromatic ring. researchgate.net

Rearrangement reactions involving the phenylsulfanyl group are also known. The Thio-Claisen rearrangement, for instance, involves the thermal rearrangement of allyl aryl sulfides. researchgate.net While not directly applicable to this compound itself, this highlights the potential for rearrangements in derivatives where an allyl group is attached to the sulfur atom. Another relevant transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.

Regioselectivity and Chemoselectivity in Reactions of this compound

Regioselectivity refers to the preference of a reaction to occur at a particular position on a molecule. In reactions involving this compound, the primary question of regioselectivity concerns the site of attack on the aromatic ring. In nucleophilic aromatic substitution reactions, the position of the leaving group (bromine) dictates the site of substitution. In electrophilic aromatic substitution reactions, the directing effects of the bromo and phenylsulfanyl groups would determine the position of the incoming electrophile. The phenylsulfanyl group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, but a deactivator. The interplay of these two groups would lead to complex regiochemical outcomes in electrophilic substitutions.

Chemoselectivity is the preferential reaction of one functional group over another in a molecule containing multiple functional groups. For this compound, the key challenge is to selectively transform either the C-Br bond or the phenylsulfanyl group.

For example, in palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than potential C-H or C-S bond activation, allowing for selective functionalization at the bromine-substituted position. researchgate.net Conversely, reactions targeting the sulfur atom, such as oxidation, can often be performed chemoselectively without affecting the C-Br bond, provided that appropriate reagents and conditions are chosen. The selective oxidation of the sulfide to a sulfoxide or sulfone is a prime example of chemoselectivity. mdpi.comlibretexts.org

The ability to control both regioselectivity and chemoselectivity is paramount for the strategic use of this compound in the synthesis of more complex molecules.

Catalytic Systems and Their Development for Reactions Involving 1 Bromo 4 Phenylsulfanylbenzene

Homogeneous Catalysis for Synthesis and Transformation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone for many organic transformations involving 1-bromo-4-phenylsulfanylbenzene. Palladium-based catalysts have been particularly prominent in this area.

Design and Optimization of Palladium-Based Catalysts

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The design and optimization of these catalysts are crucial for achieving high yields and reaction rates. For instance, in the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, optimization studies revealed that using 5 mol % of Pd(PPh₃)₄ as a catalyst with K₃PO₄ as a base in 1,4-dioxane (B91453) as a solvent provided good yields of the desired pyrimidine (B1678525) analogs. mdpi.com It was observed that electron-rich boronic acids generally resulted in better product yields. mdpi.com

Another example involves the Suzuki cross-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids. nih.gov This reaction utilized Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base at 90 °C, leading to both monosubstituted and bisubstituted products. nih.gov The optimization of reaction conditions, including the choice of palladium source, ligands, base, and solvent, is a continuous area of research to enhance the efficiency and applicability of these reactions. researchgate.netarkat-usa.org

Table 1: Optimization of Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Boronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | Moderate | nih.gov |

Role of Ligands in Enhancing Catalytic Performance (e.g., N-Heterocyclic Carbenes, Sulfonamide Ligands)

Ligands play a pivotal role in stabilizing the metal center and modulating the reactivity and selectivity of palladium catalysts. nih.gov N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands in palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability and steric bulk. nih.govrsc.org These properties facilitate the oxidative addition step, even with challenging substrates, and promote fast reductive elimination, leading to high catalytic activity and stability. nih.gov The strong bond between palladium and NHC ligands contributes to the high stability of the active catalytic species, even at low ligand-to-palladium ratios and elevated temperatures. nih.gov Palladium-NHC complexes have demonstrated high efficiency in both Suzuki-Miyaura and Sonogashira coupling reactions. rsc.org

Sulfonamide-based ligands have also shown promise in stabilizing palladium nanoparticles, which act as effective catalysts. researchgate.net These ligands are particularly effective in the stabilization of both palladium and bromine species. researchgate.netresearchgate.net The resulting catalysts have demonstrated high activity in C-C cross-coupling reactions. researchgate.net

Exploration of Other Transition Metal Catalysts (e.g., Copper)

While palladium catalysts are dominant, research into other transition metals, such as copper, is ongoing to develop more cost-effective and sustainable catalytic systems. researchgate.net Copper nanoparticles have been utilized as catalysts in various organic reactions. For instance, copper nanoparticles supported on titania have been shown to catalyze the reaction between tetrahydroisoquinolines and nitroalkanes to produce 5,6-dihydroindolo[2,1-a]isoquinolines with high selectivity. researchgate.net In the context of reactions involving aryl halides, copper-based systems have been explored for cross-coupling reactions, sometimes in conjunction with other metals or ligands to enhance their catalytic performance. nih.gov

Heterogeneous Catalysis for Sustainable Processes

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and recycling, contributing to more sustainable chemical processes.

Application of Nanocatalysts for Cross-Coupling Reactions

Nanocatalysts have garnered significant interest in cross-coupling reactions due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. rsc.org Palladium nanoparticles, in particular, have been widely studied for Suzuki-Miyaura and other cross-coupling reactions. nih.govrsc.org These nanocatalysts can be supported on various materials such as silica (B1680970), carbon nanotubes, polymers, and metal oxides to improve their stability and facilitate their separation from the reaction mixture. rsc.org For example, palladium nanoparticles stabilized on poly and mono sulfonamide ligands have been used as recyclable nanocatalysts for C-C cross-coupling reactions. researchgate.net Similarly, palladium nanoparticles supported on magnetic materials like Fe₃O₄ have been developed as efficient and recyclable catalysts for Suzuki, Stille, and Heck cross-coupling reactions. rsc.org

Development of Recyclable Catalytic Systems

Table 2: Recyclable Catalytic Systems

| Catalyst System | Support Material | Reaction Type | Recyclability | Reference |

|---|---|---|---|---|

| Fe₃O₄@PTA–Pd | Magnetic Nanoparticles | Suzuki, Stille, Heck | At least 5 times | rsc.org |

| Palladium Nanoparticles | Poly and Mono Sulfonamide Ligands | C-C Cross-Coupling | Recycled five times | researchgate.netresearchgate.net |

Mechanistic Insights into Catalytic Cycles

The three primary stages of the catalytic cycle are:

Oxidative Addition

Transmetalation

Reductive Elimination

Each of these stages is influenced by various factors, including the nature of the catalyst, the ligands, the solvent, and the electronic and steric properties of the substrates. wiley-vch.delibretexts.org

Oxidative Addition

The general equation for this step is: Pd(0)L_n + Br-Ar-SPh -> [Pd(II)(Br)(Ar-SPh)L_2] + (n-2)L (where L is a ligand, and Ar is the benzene (B151609) ring)

The reactivity of aryl halides in oxidative addition typically follows the trend I > OTf > Br > Cl, indicating that the carbon-bromine bond in this compound is sufficiently reactive for this transformation. libretexts.org The phenylsulfanyl group (-SPh) on the aromatic ring can influence the rate of oxidative addition through its electronic effects.

| Step | Description | Key Intermediates | Influence of Phenylsulfanyl Group |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. This is typically the rate-determining step. libretexts.org | Pd(0) complex, Aryl-Pd(II)-Br complex | The electron-donating or -withdrawing nature of the phenylsulfanyl group can modulate the electron density of the aromatic ring, affecting the rate of this step. |

Transmetalation

Following oxidative addition, the newly formed arylpalladium(II) complex undergoes transmetalation. In the context of a Suzuki-Miyaura coupling, this involves the reaction of the arylpalladium(II) halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. researchgate.netyoutube.com The base is crucial as it activates the organoboron compound, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.

The general sequence is:

R'-B(OH)_2 + Base -> [R'-B(OH)_3]^-

[Pd(II)(Br)(Ar-SPh)L_2] + [R'-B(OH)_3]^- -> [Pd(II)(R')(Ar-SPh)L_2] + [B(OH)_3Br]^- (where R' is the organic group from the organoboron reagent)

The bromide ligand on the palladium is replaced by the organic group from the organoboron reagent, resulting in a diarylpalladium(II) complex.

| Step | Description | Key Intermediates | Role of Base |

| Transmetalation | The aryl group from an organometallic reagent (e.g., a boronic acid in Suzuki coupling) replaces the halide on the Pd(II) complex. researchgate.netyoutube.com | Aryl-Pd(II)-Br complex, Diaryl-Pd(II) complex | A base is typically required to activate the organometallic reagent, increasing its nucleophilicity for the transfer to the palladium center. youtube.com |

Reductive Elimination

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the phenylsulfanylphenyl group and the group from the transmetalation step) on the palladium(II) complex couple and are expelled as the final product. This process reduces the palladium center from +2 back to its catalytically active 0 oxidation state, which can then re-enter the catalytic cycle. libretexts.orgumb.edu

For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation to each other on the square planar palladium complex. If they are trans, a trans-cis isomerization must occur first. libretexts.org

The general equation is: [Pd(II)(R')(Ar-SPh)L_2] -> R'-Ar-SPh + Pd(0)L_2

The regenerated Pd(0)L_2 species can then react with another molecule of this compound, continuing the catalytic process.

| Step | Description | Key Intermediates | Outcome |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the C-C bond of the product. The palladium is reduced back to Pd(0). libretexts.orgumb.edu | Diaryl-Pd(II) complex | Formation of the final coupled product and regeneration of the active Pd(0) catalyst. |

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Bromo 4 Phenylsulfanylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Bromo-4-phenylsulfanylbenzene, providing precise information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the aromatic protons of this compound exhibit distinct chemical shifts, typically observed as multiplets in the aromatic region of the spectrum. The protons on the phenylsulfanyl ring and the bromophenyl ring will have slightly different electronic environments, leading to separate signal clusters. The integration of these signals corresponds to the number of protons in each environment, confirming the presence of the two distinct phenyl rings.

Table 1: Representative NMR Data for Phenyl Sulfide (B99878) Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity |

| ¹H (Aromatic) | 7.0 - 7.8 | Multiplet |

| ¹³C (Aromatic) | 120 - 140 | Singlet |

| ¹³C (C-Br) | ~122 | Singlet |

| ¹³C (C-S) | ~135 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the phenyl rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. Key absorptions include:

C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings, which give rise to a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-S stretching vibration , which is generally weak and can be found in the fingerprint region.

C-Br stretching vibration , which appears at lower frequencies, typically in the range of 600-500 cm⁻¹. The NIST WebBook provides IR spectrum data for the related compound 1-bromo-4-phenoxybenzene. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-S and C-Br bonds, being relatively non-polar, often produce strong signals in the Raman spectrum. The symmetric stretching vibrations of the aromatic rings are also typically Raman active. Computational studies, such as those using Density Functional Theory (DFT), can be used to predict and help assign the vibrational frequencies observed in both IR and Raman spectra. researchgate.netirjet.netresearchgate.net

Table 2: Key Vibrational Frequencies for this compound Analogs

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-Br Stretch | 600-500 | 600-500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with a roughly 1:1 intensity ratio. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides further structural information. Common fragmentation pathways for diaryl sulfides include cleavage of the C-S bond, leading to the formation of ions corresponding to the bromophenyl and phenylsulfanyl moieties. The NIST WebBook provides mass spectrometry data for the related compound 1-bromo-4-phenoxybenzene. nist.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

The analysis of the diffraction pattern allows for the determination of the unit cell parameters, space group, and the positions of each atom within the crystal. researchgate.net This information reveals how the molecules pack together in the solid state, including any intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds. researchgate.netnih.govresearchgate.net The planarity or twist between the two phenyl rings is a key structural feature that can be precisely measured using XRD. bath.ac.uk

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and byproducts.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID), GC is a robust method for determining the purity of volatile compounds like this compound. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration. The NIST WebBook indicates the availability of gas chromatography data for the related compound 1-bromo-4-phenoxybenzene. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of less volatile or thermally sensitive compounds. A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve optimal separation. A UV detector is commonly used for detection, as the aromatic rings of this compound absorb UV light.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity checks. rsc.org The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The position of the spot, visualized under UV light, provides a qualitative measure of its identity and purity. rsc.org

Electron Microscopy (TEM) and Surface Analysis Techniques (XPS, EDS) for Catalyst Characterization

In reactions where this compound is synthesized or utilized with the aid of a solid-supported catalyst, techniques like Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS), and Energy-Dispersive X-ray Spectroscopy (EDS) are crucial for characterizing the catalyst.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the catalyst, revealing information about the size, shape, and distribution of the active metal nanoparticles on the support material.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements on the catalyst surface. This is critical for understanding the nature of the active catalytic species.

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with scanning electron microscopy (SEM), EDS provides elemental analysis of the catalyst, confirming the presence of the desired metals and support materials.

While these techniques are not used to directly analyze the this compound molecule itself, they are indispensable for understanding the catalytic systems often employed in its synthesis, which indirectly impacts the purity and yield of the final product.

Advanced Research Applications of 1 Bromo 4 Phenylsulfanylbenzene in Chemical Synthesis and Materials Science

Building Block for the Synthesis of Complex Organic Molecules

The dual functionality of 1-bromo-4-phenylsulfanylbenzene allows it to serve as a strategic building block for elaborate organic structures. The bromine atom acts as a key handle for carbon-carbon and carbon-heteroatom bond formation, while the phenylsulfanyl group can be retained to modulate the properties of the final molecule or can be transformed into other functional groups.

Construction of Polyaromatic Hydrocarbons and Fused Ring Systems

The bromo substituent on the this compound ring is readily employed in various cross-coupling reactions, which are fundamental to the synthesis of polyaromatic hydrocarbons (PAHs) and other extended π-systems. These reactions allow for the precise construction of large, conjugated molecules from smaller, well-defined building blocks.

Bromo-functionalized aromatic compounds are established precursors for creating complex donor-acceptor materials and boron-doped PAHs through methods like Negishi and Suzuki couplings. researchgate.net For instance, research has demonstrated the synthesis of poly(p-phenylene) (PPP), a conductive polymer, through the polymerization of 1-bromo-4-lithiobenzene, a derivative of the target compound. This process highlights how the bromo-aryl moiety can be activated and linked to form extended polyaromatic chains that serve as organic conductors when doped.

Furthermore, the general strategy of using bromo-aromatics in one-pot syntheses with reagents like boron tribromide (BBr₃) to access complex, boron-doped PAHs showcases the utility of such precursors in building intricate fused ring systems. researchgate.netnih.gov These methods are attractive for creating materials with tunable optoelectronic properties for applications in devices like organic light-emitting diodes (OLEDs). nih.gov

Preparation of Chiral Sulfoxide (B87167) Derivatives

The phenylsulfanyl group (-S-Ph) in this compound is a prochiral sulfide (B99878) that can be oxidized to form a chiral sulfoxide. Chiral sulfoxides are of significant interest as they are crucial components in certain pharmaceuticals and serve as valuable chiral auxiliaries in asymmetric synthesis. The development of catalytic asymmetric methods to achieve this transformation with high enantioselectivity is a key area of research.

The direct asymmetric oxidation of the parent sulfide, 4-bromophenyl phenyl sulfide, is the most direct route to the corresponding chiral sulfoxide. This transformation is typically achieved using a chiral catalyst in the presence of an oxidant. Various catalytic systems have been explored for the asymmetric oxidation of diaryl sulfides.

Table 1: Examples of Catalytic Systems for Asymmetric Sulfoxidation

| Catalyst System | Oxidant | Typical Enantiomeric Excess (e.e.) |

|---|---|---|

| Vanadium complexes with chiral Schiff base ligands | Hydrogen Peroxide (H₂O₂) | Moderate to high |

| Titanium complexes with chiral diols (e.g., TADDOL) | Cumene Hydroperoxide (CHP) | Good to excellent |

| Chiral oxaziridines | - | High |

The choice of catalyst and oxidant is critical for achieving high yields and, more importantly, high enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer. Vanadium and titanium-based catalysts are frequently employed due to their effectiveness in activating peroxide oxidants and transferring chirality during the oxidation step.

Precursor for the Development of Functional Materials

The inherent properties of the this compound unit—rigidity, polarizability from the sulfur atom, and the ability to form extended conjugated systems—make it an attractive precursor for a variety of functional materials.

Organic Semiconductors and Conductive Polymers for Electronic Devices

Polymers incorporating the phenylsulfanyl benzene (B151609) moiety are investigated for their potential as organic semiconductors. Poly(p-phenylene sulfide) (PPS) is a well-known high-performance thermoplastic with excellent thermal stability and chemical resistance. wikipedia.orgmdpi.comspecialchem.com While inherently an insulator, PPS can be doped to become a p-type semiconductor, making it useful in various electronic applications. researchgate.netwikipedia.org

The synthesis of PPS and its derivatives can be achieved through the polymerization of precursors like this compound. For example, heating bis(4-bromophenyl) disulfide with a reducing agent like zinc metal can produce PPS. researchgate.net The resulting polymers possess outstanding electrical properties, dimensional stability, and flame retardancy, making them suitable for use in electronics, automotive components, and as filter fabrics for industrial applications. researchgate.netwikipedia.orgyoutube.com The applications for these polymers span from electrical insulation and film capacitors to more advanced uses in catalysis and lithium-sulfur batteries. researchgate.netwikipedia.org

Liquid Crystals and Optoelectronic Materials

While this compound itself is not a liquid crystal, its rigid, rod-like core structure makes it a suitable building block for larger molecules designed to exhibit mesophases. By incorporating this unit into polymers or oligomers, it is possible to create materials where the sulfur atom's high polarizability contributes to desirable optoelectronic properties. For instance, thioether-containing, rod-like liquid crystalline materials have been shown to exhibit high birefringence, a property valuable in optical components. rsc.org The development of polymers containing thioether linkages is an active area of research for applications in optoelectronics, including OLEDs and fluorescent sensors. researchgate.net

Polymers with Enhanced Electrical or Optical Properties

The presence of sulfur and aromatic rings in a polymer backbone is a known strategy for increasing its refractive index. High refractive index polymers are sought after for applications in optical lenses, coatings, and advanced optical devices. The this compound moiety, containing both a sulfur atom and two phenyl rings, is an ideal candidate for incorporation into such polymers.

Polythioethers, a class of polymers synthesized from thiol-functional monomers, are known for their high performance, chemical resistance, and useful optical properties. patsnap.com Research into polythioethers has demonstrated their utility in a wide range of fields, including optoelectronics and data storage. researchgate.net By using monomers derived from this compound, it is possible to synthesize polymers that combine the high refractive index contribution of the sulfur and aromatic groups with excellent thermal and mechanical stability, characteristic of engineering plastics like PPS. wikipedia.orgspecialchem.com

Materials for Organic Light-Emitting Devices (OLEDs)

The development of efficient and stable materials is a critical aspect of advancing Organic Light-Emitting Diode (OLED) technology. This compound serves as a key starting material in the synthesis of novel ligands and charge-transporting materials, which are integral components of OLEDs. The ability to undergo selective cross-coupling reactions at the bromo-position allows for the introduction of various functional groups, thereby tuning the photophysical and electronic properties of the final materials.

A notable application of this compound is in the synthesis of phosphine-based ligands for OLEDs. For instance, it is a precursor in the synthesis of (4-(phenylthio)phenyl)diphenylphosphine, a ligand that can be incorporated into metal complexes for phosphorescent OLEDs (PhOLEDs). The phenylsulfanyl group can influence the electronic environment of the phosphine (B1218219), which in turn affects the performance of the resulting OLED device.

Furthermore, this compound is utilized in the synthesis of hole-transporting materials (HTMs). The general strategy involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to replace the bromine atom with a triarylamine moiety. The resulting molecules often possess high thermal stability and appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport.

A specific example of its use is in the synthesis of a pyridine-containing ligand, L-S. The synthesis involves a Stille coupling reaction between this compound and 2-(tributylstannyl)pyridine, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.org This reaction demonstrates the utility of this compound in creating complex aromatic structures suitable for coordination with metal centers in light-emitting applications.

Table 1: Synthesis of Pyridine-Containing Ligand (L-S) from this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| This compound | 2-(tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | 110 | 24 |

Intermediate in the Synthesis of Biologically Active Compounds for Medicinal and Agrochemical Research

In the realm of medicinal and agrochemical research, this compound is a valuable intermediate for the synthesis of novel heterocyclic compounds with potential biological activity. The bromo-substituent provides a reactive handle for the construction of complex molecular scaffolds through various carbon-carbon and carbon-heteroatom bond-forming reactions.

A significant application is demonstrated in a patent describing the preparation of pyrazolopyrimidine derivatives. google.comgoogle.com These derivatives are investigated for their potential as pharmaceuticals. The synthesis involves the use of this compound as a key building block, highlighting its importance in accessing complex heterocyclic systems of medicinal interest. While the patent does not disclose the specific biological targets, the pyrazolopyrimidine core is a well-known privileged scaffold in drug discovery, often associated with kinase inhibitory activity.

Model Compound for Fundamental Studies in Halogenated Aromatic Chemistry

This compound serves as an excellent model compound for investigating fundamental aspects of reactions involving halogenated aromatic compounds. Its well-defined structure allows for the systematic study of reaction mechanisms, catalyst performance, and the influence of the phenylsulfanyl group on reactivity.

One area of study is its behavior in oxidation reactions. For example, the oxidation of this compound with a meta-chloroperoxybenzoic acid (mCPBA) yields 1-benzenesulfonyl-4-bromobenzene. rsc.org This reaction provides insights into the selective oxidation of the sulfide to a sulfone in the presence of a bromo-substituent, which is crucial for developing selective synthetic methodologies.

Table 2: Oxidation of this compound

| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Product |

| This compound | m-Chloroperoxybenzoic acid (mCPBA) | Chloroform | 0 to room temperature | 1-Benzenesulfonyl-4-bromobenzene |

Furthermore, the compound is frequently used as a substrate in the development and optimization of new catalytic cross-coupling reactions. The reactivity of the C-Br bond in this compound can be compared with that of other halogenated aromatics to understand the electronic and steric effects of the phenylsulfanyl substituent on the efficiency of catalysts, for instance, in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions. These fundamental studies are essential for expanding the synthetic chemist's toolbox for the construction of complex aromatic molecules.

Future Research Directions and Emerging Trends for 1 Bromo 4 Phenylsulfanylbenzene Chemistry

Integration with Green Chemistry Principles for Sustainable Synthesis

The synthesis of diaryl sulfides, including 1-Bromo-4-phenylsulfanylbenzene, has traditionally relied on methods that are effective but often fall short of modern green chemistry standards. Future research will increasingly prioritize the development of sustainable synthetic routes, focusing on several key principles.

A primary target is the reduction and replacement of hazardous solvents. Many conventional C-S cross-coupling reactions are performed in volatile organic compounds (VOCs). The future direction involves adopting greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. rsc.org Research into solvent-free reaction conditions, potentially utilizing ball-milling or microwave assistance, also represents a significant step forward in minimizing waste and energy consumption. organic-chemistry.org

Another critical area is the use of safer, odorless, and readily available sulfur sources. Traditional methods often employ thiols, which are notorious for their foul smell and propensity to deactivate metal catalysts. nanomaterchem.com Emerging research focuses on alternatives like elemental sulfur (S8), sodium thiosulfate (B1220275) (Na₂S₂O₃), or diaryl disulfides, which are more stable, less odorous, and safer to handle. organic-chemistry.orgnanomaterchem.comnih.gov For instance, using Na₂S₂O₃ as a sulfur source in palladium-catalyzed reactions presents an environmentally friendly option. organic-chemistry.org

The principle of atom economy will also guide future synthetic design. This involves minimizing the formation of byproducts by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This approach not only reduces waste but also enhances the cost-effectiveness of the synthesis.

Exploration of Novel Catalytic Systems and Reaction Conditions

The synthesis of this compound and its derivatives is heavily reliant on transition metal catalysis. While palladium and copper catalysts have been the workhorses in C-S bond formation, future research is exploring a broader range of metals and more sophisticated catalytic systems to enhance efficiency, selectivity, and substrate scope under milder conditions. researchgate.netrsc.org

Key areas of future catalytic research include:

Advanced Palladium and Copper Systems: While established, there is still room for innovation. This includes the development of new phosphine (B1218219) ligands for palladium catalysts, such as NiXantPhos, which can enable complex transformations like debenzylative cross-coupling to form diaryl sulfides. organic-chemistry.orgacs.orgnih.gov For copper, the development of ligand-free systems using copper nanopowder in green solvents like PEG-400 is a promising avenue for creating reusable and eco-friendly catalytic processes. organic-chemistry.org

Alternative Metal Catalysts: Research into less expensive and more abundant metals like cobalt and rhodium is gaining traction. nih.govrsc.org Cobalt-catalyzed couplings of organozinc reagents with disulfides have shown high efficiency at room temperature. nih.gov

Heterogeneous and Recyclable Catalysts: A major trend is the move from homogeneous catalysts to heterogeneous ones, which are more easily separated from the reaction mixture and can be recycled, aligning with green chemistry principles. hes-so.chresearchgate.net This includes catalysts supported on polymers, covalent organic frameworks (COFs), or magnetic nanoparticles. nanomaterchem.comnih.gov For example, a palladium nanocatalyst supported on a COF has been shown to be effective for the synthesis of symmetrical diaryl sulfides. nih.gov

Single-Atom Catalysts (SACs): Representing the ultimate in atom efficiency, SACs feature isolated metal atoms dispersed on a support material. ethz.ch This emerging class of catalysts offers the potential for high activity and selectivity and is a key area for future investigation in C-S cross-coupling reactions. hes-so.chresearchgate.net

The following table summarizes some novel catalytic approaches relevant to diaryl sulfide (B99878) synthesis.

| Catalyst System | Metal | Key Features & Advantages | Potential Application for this compound |

| Pd(dba)₂/NiXantPhos | Palladium | Enables debenzylative cross-coupling; operates via a tricatalytic cycle. organic-chemistry.orgacs.orgnih.gov | Synthesis from aryl benzyl (B1604629) sulfide precursors. |

| Pd@COF-TB | Palladium | Heterogeneous nanocatalyst; recyclable and inhibits byproduct formation. nih.gov | Green synthesis from aryl iodides and a sulfur source. |

| Organo-copper(II) Complex | Copper | Enables C-S coupling in water, a green solvent. nih.gov | Sustainable synthesis under aqueous conditions. |

| Cobalt/Organozinc Pivalates | Cobalt | Proceeds at room temperature; good functional group tolerance. nih.gov | Mild and efficient synthesis from organozinc precursors. |

| Single-Atom Catalysts (SACs) | Various | Maximum atom efficiency; high selectivity; heterogeneous nature. hes-so.chethz.ch | Next-generation, highly efficient catalytic synthesis. |

Development of Multicomponent Reactions and Cascade Processes

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a product that incorporates portions of all starting materials. nih.gov Future research will likely focus on designing novel MCRs for the direct synthesis of functionalized diaryl sulfides. A photocatalytic three-component reaction of a nitroarene, a thiophenol, and a ketone has already been reported for creating multifunctional diaryl sulfides. nih.gov The development of MCRs that can utilize this compound as a key building block would open up rapid access to a library of complex derivatives for various applications.

Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions. digitellinc.com Future work could focus on designing cascade sequences that start from or incorporate this compound. For instance, a reaction could be designed where a C-C coupling reaction at the bromine position is followed by a C-H functionalization on one of the aromatic rings in a one-pot process. The use of aryne intermediates in consecutive reactions also presents a powerful strategy for building diverse diaryl sulfides. rsc.org

Applications in Advanced Material Science and Nanoscience

The inherent properties of the diaryl sulfide scaffold—such as thermal stability, and electronic and optical activity—make this compound an attractive building block for advanced materials and nanoscience applications.

Functional Polymers: Poly(arylene sulfide)s (PAS) are a class of high-performance thermoplastics known for their excellent thermal and chemical resistance. Future research could explore the use of this compound and its derivatives as monomers in polymerization reactions to create novel PAS with tailored properties. acs.org By introducing specific functional groups, these polymers could be designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Nanoscience: The synthesis of well-defined nanomaterials with specific functions is a major goal of nanoscience. This compound can serve as a precursor for synthesizing metal sulfide nanomaterials or functionalized organic nanoparticles. mdpi.com These materials could have applications in catalysis, sensing, or biomedicine. For example, diaryl sulfide structures are found in molecules with anti-cancer properties, suggesting potential for developing targeted drug delivery systems or therapeutic nanoparticles. acs.org

Optical Materials: The sulfur atom and aromatic rings in diaryl sulfides contribute to a high refractive index. This makes them interesting candidates for optical applications, such as in lenses or coatings. Research into synthesizing polymers from derivatives of this compound could lead to new, high-performance optical materials.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental organic synthesis and computational chemistry is a powerful trend that is set to accelerate discovery in the field of this compound chemistry. Density Functional Theory (DFT) and other computational methods provide invaluable insights that can guide experimental work, saving time and resources. rsc.org

Mechanism Elucidation: Cross-coupling reactions often proceed through complex catalytic cycles involving multiple intermediates and transition states. nih.govacs.org DFT calculations can be used to map out the entire reaction pathway, determine the rate-determining step, and understand the role of the catalyst and ligands at a molecular level. nih.govnih.govresearchgate.net This knowledge is crucial for optimizing reaction conditions and improving yields.

Catalyst Design: Computational screening can be used to predict the efficacy of potential new catalysts before they are synthesized in the lab. researchgate.net By calculating key parameters like activation barriers for oxidative addition and reductive elimination, researchers can identify promising ligand and metal combinations for C-S cross-coupling reactions.

Predicting Properties: Computational methods can predict the electronic, optical, and physical properties of novel materials derived from this compound. This allows for the in silico design of new polymers or functional molecules with desired characteristics, guiding synthetic efforts toward the most promising targets.

This combined experimental-computational approach allows for a deeper understanding of reaction mechanisms and facilitates a more rational design of catalysts and materials, accelerating the pace of innovation. whiterose.ac.uk

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Characteristic peaks include aromatic protons at δ 7.2–7.5 ppm (split into multiplets due to substituents) and a singlet for the sulfanyl group’s proton (if present). The bromine atom induces deshielding in adjacent carbons, visible in ¹³C NMR .

- GC-MS : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., C₁₂H₉BrS: ~256–258). Fragmentation patterns should confirm the bromophenyl and sulfanyl moieties .

- Elemental Analysis : Validate Br and S content within ±0.3% of theoretical values.

What advanced catalytic strategies enhance coupling reactions involving this compound in materials science?

Advanced Research Focus

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can functionalize the bromine site for synthesizing conjugated polymers. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl bromides.

- Solvent Optimization : Use DMF or toluene with K₂CO₃ as a base to stabilize intermediates .

- Steric Effects : The sulfanyl group may hinder coupling; bulkier ligands (e.g., SPhos) improve regioselectivity .

How can conflicting reports on the bioactivity of this compound derivatives be resolved?

Advanced Research Focus

Contradictions in antimicrobial or anticancer activity often stem from:

- Structural Analogues : Minor substituent changes (e.g., chloro vs. fluoro) alter binding to target enzymes .

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values. Standardize protocols using OECD guidelines.

- Metabolic Stability : Evaluate in vitro liver microsomal assays to assess degradation pathways .

What solvent systems stabilize this compound during photochemical studies?

Advanced Research Focus

The compound is light-sensitive; use amber glassware and aprotic solvents (e.g., DCM, acetonitrile) to prevent radical formation. For UV-Vis studies, dilute solutions (≤1 mM) in degassed THF minimize aggregation. Refrigerated storage (2–8°C) under inert gas extends shelf life .

How can computational modeling predict the reactivity of this compound in electrophilic substitutions?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-31G*) map electron density:

- Electrophilic Sites : Bromine withdraws electron density, directing substitution to the para-sulfanyl position.

- Activation Energy : Compare transition states for bromine vs. sulfanyl group reactivity .

- Hirshfeld Charge Analysis : Quantify charge distribution to predict regioselectivity in cross-coupling .

What are the environmental degradation pathways of this compound, and how do they impact toxicity studies?

Advanced Research Focus

Under UV light, debromination generates phenylsulfanyl radicals, which react with O₂ to form sulfoxides. Hydrolysis in aqueous media (pH >7) cleaves the C-S bond, releasing bromide ions. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) must account for these degradation products .

How does the sulfanyl group influence the electronic properties of this compound in optoelectronic applications?

Advanced Research Focus

The sulfur atom’s lone pairs enhance π-conjugation in polymers, reducing bandgap energy (UV-Vis absorbance ~350 nm). Cyclic voltammetry reveals oxidation potentials at ~1.2 V (vs. Ag/AgCl), indicating suitability as hole-transport materials. Compare with sulfonyl analogues to isolate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.